6H05 trifluoroacetate
Description
Properties
Molecular Formula |
C22H31ClF3N3O4S3 |
|---|---|
Molecular Weight |
590.14 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Role of 6H05 Trifluoroacetate (B77799) as a Synthetic Intermediate
6H05 trifluoroacetate is recognized as a selective and allosteric inhibitor of the oncogenic mutant K-Ras(G12C). medchemexpress.com Beyond its direct biological activity, it serves as a valuable synthetic intermediate in the development of other potent K-Ras(G12C) inhibitors. medchemexpress.com Its chemical structure, containing a trifluoroacetate salt, makes it a precursor that can be chemically modified to generate a library of related compounds for further investigation into their therapeutic potential. The trifluoroacetate moiety can influence the solubility and reactivity of the 6H05 molecule, properties that are crucial in its handling and subsequent synthetic transformations.
Trifluoroacetic Acid and Trifluoroacetate Salts in Organic Synthesis
Trifluoroacetic acid (TFA), a structural analogue of acetic acid with its three hydrogen atoms replaced by fluorine, is a strong organic acid widely employed in organic chemistry. sciencemadness.org Its utility stems from a combination of properties including its high acidity, volatility, and solubility in organic solvents. wikipedia.orgkangmei.com TFA and its corresponding trifluoroacetate salts are integral to a variety of synthetic operations, ranging from catalysis to the manipulation of protecting groups. wikipedia.orgquora.com
Trifluoroacetate salts of various metals have emerged as effective catalysts in a range of organic reactions, facilitating the synthesis of complex molecules such as heterocycles. Their catalytic activity is often attributed to their Lewis acidic nature and their ability to activate substrates towards nucleophilic attack.
Silver salts, including silver trifluoroacetate, have demonstrated considerable utility as catalysts in the synthesis of nitrogen-containing heterocycles. nih.gov These compounds are of significant interest due to their prevalence in medicinal and pharmaceutical chemistry. nih.gov Silver trifluoroacetate can act as a Lewis acid catalyst, promoting reactions such as cycloadditions and multicomponent reactions to afford a diverse array of heterocyclic structures. samaterials.comresearchgate.net The trifluoroacetate counter-ion can influence the solubility and reactivity of the silver cation, thereby modulating its catalytic efficacy. Silver-catalyzed reactions often proceed with high efficiency, regioselectivity, and chemoselectivity under mild conditions. nih.gov
A notable application involves the direct trifluoromethylation of arenes using trifluoroacetic acid as the trifluoromethylating reagent, with a silver catalyst. researchgate.net This process highlights the dual role of the trifluoroacetate source, providing both the trifluoromethyl group and influencing the catalytic cycle of the silver species. researchgate.net
Table 1: Applications of Silver Trifluoroacetate in Organic Synthesis
| Application | Description |
|---|---|
| Lewis Acid Catalysis | Promotes various organic transformations, including the synthesis of heterocyclic compounds. nih.govsamaterials.com |
| Aromatic Iodination | Used in conjunction with iodine as a catalyst for the iodination of aromatic rings. samaterials.com |
| Oxidation of Hydrazones | Serves as a catalyst in the oxidation of hydrazones. samaterials.com |
| Trifluoromethylation | Facilitates the introduction of trifluoromethyl groups into aromatic systems. researchgate.net |
To enhance the practicality and sustainability of catalytic processes, heterogeneous catalysts are often preferred. In this context, silica-supported lanthanum trifluoroacetate has been developed as a water-compatible and reusable Lewis acid catalyst. rsc.orgnih.gov This solid-supported catalyst is synthesized through a simple and environmentally friendly method and has been thoroughly characterized using various spectroscopic and analytical techniques. nih.govresearchgate.net
Silica-supported lanthanum trifluoroacetate has proven to be highly efficient in the synthesis of 2,4,5-triarylimidazoles under solvent-free conditions. rsc.orgresearchgate.net The catalyst demonstrates excellent reusability without a significant loss of catalytic activity, making it an economically and environmentally attractive option for organic synthesis. researchgate.net The catalytic activity is attributed to the Lewis acidic lanthanum centers, which are stabilized and dispersed on the silica (B1680970) support. rsc.org
Table 2: Performance of Silica-Supported Lanthanum Trifluoroacetate Catalyst
| Reaction | Conditions | Yield | Catalyst Reusability |
|---|
The strong acidity and volatility of trifluoroacetic acid make it an ideal reagent for specific functional group transformations, particularly in the realm of protecting group chemistry.
Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, especially in peptide synthesis. fiveable.mefishersci.co.uk Trifluoroacetic acid is the reagent of choice for the removal of the Boc group due to its ability to efficiently cleave the carbamate (B1207046) linkage under mild conditions, leaving other protecting groups and the peptide backbone intact. fiveable.mefiveable.me
The deprotection reaction is typically carried out by treating the Boc-protected substrate with a solution of TFA in a suitable solvent, such as dichloromethane (B109758) (DCM). commonorganicchemistry.comnih.gov The concentration of TFA and the reaction time can be adjusted to optimize the deprotection process. nih.gov For instance, a solution of 25% TFA in DCM is commonly used for the removal of the Boc group. commonorganicchemistry.com In solid-phase peptide synthesis, TFA is a crucial component of the cleavage cocktail used to release the final peptide from the resin support. fiveable.meacs.orgthermofisher.com
Recent advancements have explored microwave-assisted deprotection of N-Boc amines using TFA, which can significantly reduce reaction times compared to conventional heating methods. scribd.com This approach is particularly amenable to parallel synthesis. scribd.com
Table 3: Common Conditions for TFA-Mediated Boc Deprotection
| TFA Concentration | Solvent | Typical Reaction Time | Application |
|---|---|---|---|
| 25% | Dichloromethane (DCM) | 2 hours | General deprotection of Boc-amines commonorganicchemistry.com |
| 55% | Dichloromethane (DCM) | 30 minutes | Solid-phase peptide synthesis nih.gov |
| 100% | Neat | 5 minutes | Solid-phase peptide synthesis nih.gov |
Reagent in Functional Group Manipulations
Role in Rearrangement Reactions
While specific rearrangement reactions involving this compound are not detailed in publicly available scientific literature, the trifluoroacetic acid (TFA) component of the salt is a well-established and versatile catalyst for a multitude of rearrangement reactions in organic synthesis. Its strong acidity and low boiling point make it an advantageous choice for facilitating such transformations, as it can be easily removed during the work-up process.
Trifluoroacetic acid is instrumental in promoting various acid-catalyzed rearrangements. These reactions typically involve the protonation of a functional group, leading to the formation of a carbocation or another reactive intermediate, which then undergoes a structural reorganization to a more stable form.
One notable example is the Beckmann rearrangement, where an oxime is converted into an amide. A study on the Beckmann rearrangement of cyclohexanone (B45756) oxime demonstrated that a catalytic system of trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroacetic acid (TFA) leads to high conversion and reaction rates. The proposed mechanism involves the formation of a trifluoroacetyl cyclohexanone oxime intermediate, which then rearranges.
Another significant application of TFA is in the Claisen rearrangement. For instance, the rearrangement of crotyl-tolyl-ether can be effectively carried out in trifluoroacetic acid. The strong acidic environment facilitates the-sigmatropic shift characteristic of this reaction.
The pinacol (B44631) rearrangement, which involves the conversion of a 1,2-diol to a ketone or aldehyde, is another class of rearrangements where strong acids like TFA are often employed. Although specific examples with TFA are abundant in broader chemical literature, they highlight its general utility in promoting carbocation-mediated 1,2-migrations.
The utility of trifluoroacetic acid as a catalyst in various rearrangement reactions is summarized in the table below.
| Rearrangement Reaction | Role of Trifluoroacetic Acid | Example Substrate |
| Beckmann Rearrangement | Catalyst | Cyclohexanone oxime |
| Claisen Rearrangement | Catalyst and Solvent | Crotyl-tolyl-ether |
| Pinacol Rearrangement | Catalyst | 1,2-diols |
Oxidative and Reductive Transformations Mediated by Trifluoroacetic Acid
Trifluoroacetic acid (TFA) plays a significant role in both oxidative and reductive chemical transformations. Its strong acidity and ability to act as a solvent for a wide range of organic compounds make it a valuable component in many redox reaction systems.
Oxidative Transformations
In the realm of oxidative reactions, trifluoroacetic acid is often used to generate more potent oxidizing agents in situ. For example, the combination of TFA with hydrogen peroxide leads to the formation of trifluoroperacetic acid (TFPAA), a powerful oxidizing agent. TFPAA is particularly effective for the Baeyer-Villiger oxidation of ketones to esters and the epoxidation of alkenes.
Furthermore, TFA can act as a medium and catalyst for various oxidation reactions. It has been demonstrated that trifluoroacetic acid can be used as a trifluoromethylating agent in the C-H functionalization of arenes through an oxidative decarboxylation process. This reaction proceeds via the generation of a trifluoromethyl radical from TFA under oxidative conditions. Photocatalytic systems have also been developed to achieve this transformation under milder conditions, where TFA is oxidized to generate the trifluoromethyl radical.
The table below summarizes key oxidative transformations involving trifluoroacetic acid.
| Oxidative Transformation | Reagents | Role of Trifluoroacetic Acid | Product Type |
| Baeyer-Villiger Oxidation | Ketone, H₂O₂ | In situ formation of TFPAA | Ester |
| Epoxidation | Alkene, H₂O₂ | In situ formation of TFPAA | Epoxide |
| C-H Trifluoromethylation | Arene, Oxidant | Trifluoromethyl source | Trifluoromethylated arene |
Reductive Transformations
In reductive chemistry, trifluoroacetic acid is commonly paired with a hydride source, such as a silane (B1218182) (e.g., triethylsilane, Et₃SiH), to effect the reduction of various functional groups. This combination is particularly useful for the reduction of alcohols and carbonyl compounds. The strong acidity of TFA activates the substrate towards reduction by the hydride donor.
The TFA/Et₃SiH system is a standard method for the deprotection of various protecting groups, which is a reductive process. For instance, it is used for the cleavage of benzyl (B1604629) ethers and other acid-labile protecting groups.
Additionally, photoreductive methods have been explored for the degradation of trifluoroacetic acid itself, which involves the cleavage of the C-F bonds. While this is a decomposition pathway for TFA, it underscores the possibility of mediating reductive transformations involving this compound under specific conditions.
Solvent in Chemical Reaction Systems
Trifluoroacetic acid (TFA) is a versatile and highly polar solvent with a high dielectric constant, making it suitable for a wide range of chemical reactions. Its ability to dissolve many organic compounds, including those that are sparingly soluble in more common organic solvents, is a significant advantage. Furthermore, its miscibility with water and many organic solvents allows for its use in mixed solvent systems.
The low boiling point of trifluoroacetic acid (72.4 °C) is another beneficial property, as it facilitates its removal from reaction mixtures by evaporation, simplifying product isolation.
TFA is often employed as a solvent in reactions that require a strongly acidic and polar environment. For instance, it is used as a solvent in atom transfer radical cyclization reactions and in various polymer processes. Its acidic nature can also play a catalytic role in these reactions.
In the context of analytical chemistry, TFA is widely used as a solvent in NMR spectroscopy for materials that are stable in acidic conditions. Its unique properties also make it useful as an ion-pairing agent in high-performance liquid chromatography (HPLC), particularly for the separation of peptides and proteins.
The table below highlights the key properties and applications of trifluoroacetic acid as a solvent.
| Property | Value | Application as a Solvent |
| Boiling Point | 72.4 °C | Easy removal from reaction mixtures |
| Polarity | High | Dissolution of a wide range of organic compounds |
| Acidity (pKa) | ~0.23 | Catalyst and solvent for acid-mediated reactions |
| Miscibility | Miscible with water and many organic solvents | Use in mixed solvent systems |
Chemical Optimization and Derivative Synthesis of 6H05
Detailed information regarding the specific chemical optimization and derivative synthesis of 6H05 is not extensively documented in publicly accessible scientific literature. However, the broader context of optimizing KRAS G12C inhibitors, of which 6H05 is a member, provides insights into the potential strategies that could be employed.
The development of potent and selective KRAS G12C inhibitors often involves a multi-pronged approach to enhance their pharmacological properties. Key strategies in the chemical optimization of such inhibitors include:
Conformational Locking: Modifying the molecular scaffold to restrict its conformational flexibility can lead to improved binding affinity and potency. This can be achieved by introducing cyclic structures or other rigidifying elements.
Linker Modification: For covalent inhibitors that target the cysteine residue of KRAS G12C, the linker connecting the reactive warhead to the core of the molecule is a critical determinant of efficacy. Optimization of the linker's length, rigidity, and chemical nature can fine-tune the inhibitor's reactivity and binding kinetics.
Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to the KRAS G12C protein allows for the rational design of derivatives with improved interactions with the target protein. This approach can guide the introduction of substituents that enhance binding affinity and selectivity.
Pharmacokinetic Optimization: Modifications to the chemical structure are often made to improve the drug-like properties of the inhibitor, such as solubility, membrane permeability, and metabolic stability. This can involve the introduction or modification of functional groups that influence these parameters. For instance, the introduction of a methyl group to a piperazine (B1678402) moiety in a KRAS G12C inhibitor was shown to enhance potency, permeability, and clearance.
The synthesis of derivatives of KRAS G12C inhibitors often involves the exploration of different heterocyclic core structures and the variation of substituents on these scaffolds. For example, the synthesis of derivatives with different quinoline-piperazine scaffolds has been a focus of some research efforts. The goal of such derivative synthesis is to identify compounds with an optimal balance of potency, selectivity, and pharmacokinetic properties.
Molecular and Biochemical Interaction Investigations
Allosteric Modification Mechanisms of Target Proteins by 6H05 Trifluoroacetate (B77799)
6H05 trifluoroacetate is recognized as a selective, allosteric inhibitor that specifically targets the oncogenic mutant K-Ras(G12C). nih.govglpbio.com The primary mechanism of action involves the compound's ability to allosterically modify the K-Ras(G12C) protein. glpbio.com This modification occurs through the covalent binding of 6H05 to the mutant cysteine residue at position 12 (Cys12). nih.govnih.gov
The binding site is a distinct allosteric pocket located beneath the switch-II region (S-IIP). nih.gov By occupying this pocket, this compound locks the K-Ras(G12C) protein into an inactive, GDP-bound conformation. nih.govnih.gov This allosteric control shifts the nucleotide affinity of Ras to favor GDP over GTP, which contributes to the accumulation of the protein in its inactive state. nih.gov Research has demonstrated that 6H05 achieves a high degree of modification of the K-Ras(G12C) mutant, while not affecting the wild-type K-Ras protein. nih.gov This selective modification of the mutant protein underscores the therapeutic potential of targeting this allosteric site.
Table 1: Allosteric Modification Details of this compound on K-Ras(G12C)
| Feature | Description | Source(s) |
|---|---|---|
| Target Protein | Oncogenic mutant K-Ras(G12C) | nih.govglpbio.com |
| Binding Site | Allosteric pocket beneath switch-II (S-IIP) | nih.gov |
| Binding Type | Covalent attachment to Cys12 | nih.govnih.gov |
| Mechanism | Locks K-Ras(G12C) in an inactive, GDP-bound state | nih.govnih.gov |
| Effect on Nucleotide Affinity | Favors GDP over GTP | nih.gov |
| Selectivity | Modifies mutant K-Ras(G12C) without affecting wild-type K-Ras | nih.gov |
Disruption of Protein-Protein Interactions by this compound
A critical consequence of the allosteric modification of K-Ras(G12C) by this compound is the disruption of its interactions with downstream effector proteins. nih.gov The switch-I and switch-II regions of the Ras protein are crucial for these interactions, and the binding of 6H05 in the switch-II pocket directly interferes with this process. nih.govnih.gov By stabilizing the inactive GDP-bound state, the compound prevents the conformational changes necessary for Ras to engage with its effectors, such as RAF kinases. nih.govresearchgate.net
This disruption of protein-protein interactions is a key element of the inhibitory effect of 6H05 and similar molecules. By preventing the oncogenic Ras protein from signaling to its downstream partners, the compound effectively blocks the pathways that lead to uncontrolled cell growth and proliferation. researchgate.net The ability to abrogate these interactions is a primary focus in the development of direct K-Ras inhibitors. researchgate.net
Molecular Docking and Protein-Ligand Interaction Characterization in Research
Molecular docking studies have been instrumental in understanding the binding of inhibitors like this compound to K-Ras(G12C). nih.govnih.govmdpi.comimrpress.comrjptonline.org This computational technique allows researchers to predict the preferred orientation of a ligand when bound to a protein and to estimate the strength of the interaction. rjptonline.org In the context of K-Ras(G12C), docking simulations have been used to analyze the binding energies and interaction patterns of various inhibitors within the allosteric switch-II pocket. nih.gov
These studies have highlighted the importance of both covalent and non-covalent interactions in the binding of inhibitors to the target protein. nih.govnih.gov Key interactions often involve the mutant cysteine (Cys12) and other residues within the cryptic allosteric pocket. nih.gov The insights gained from molecular docking are crucial for the structure-based design and optimization of more potent and selective K-Ras(G12C) inhibitors. nih.govnih.gov The validation of docking protocols is typically achieved by comparing the predicted binding mode with experimentally determined co-crystal structures. nih.govrjptonline.org
Table 2: Key Residues in K-Ras(G12C) Allosteric Pocket for Inhibitor Binding
| Residue | Role in Interaction | Source(s) |
|---|---|---|
| Cys12 | Covalent attachment point for inhibitors | nih.govnih.gov |
| Hydrophobic Residues | Form hydrophobic interactions within the pocket | nih.gov |
| Switch-II Residues | Involved in forming the allosteric binding site | nih.govnih.gov |
Conformational Dynamics Studies of Targeted Proteins upon 6H05 Binding
The binding of allosteric inhibitors to K-Ras(G12C) induces significant conformational changes in the protein. nih.govresearchgate.net These dynamic alterations are central to the mechanism of inhibition. Studies utilizing techniques such as hydrogen/deuterium-exchange mass spectrometry (HDX MS) have provided detailed insights into these conformational shifts. nih.gov
Upon binding of an inhibitor to the switch-II pocket, the dynamics of both the switch-I and switch-II loops are altered. nih.govnih.gov These regions are inherently flexible and their conformation is dependent on the nucleotide-bound state of the protein (GDP or GTP). nih.govnih.gov By covalently modifying Cys12 and occupying the S-IIP, inhibitors like 6H05 stabilize a conformation that is unable to adopt the active, GTP-bound state. nih.govnih.gov This effectively traps the protein in an inactive conformation, preventing its signaling functions. nih.gov Understanding these conformational dynamics is essential for elucidating the complete mechanism of allosteric inhibition and for the development of next-generation inhibitors that can effectively target oncogenic Ras proteins. nih.govresearchgate.net
Advanced Spectroscopic Characterization Methodologies
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a powerful tool for investigating the vibrational modes of molecules, offering detailed information about chemical bonding and functional groups. In the context of trifluoroacetate (B77799), FTIR is instrumental in monitoring biochemical reactions and analyzing material composition.
A novel application of FTIR spectroscopy involves the use of trifluoroacetate-treated dry-films to monitor the progress of proteolytic reactions. nih.govnih.govwur.nlresearchgate.net This technique is based on the principle that treating protein hydrolysates with an excess of trifluoroacetic acid (TFA) saturates the protonation sites on proteins and peptides. nih.govwur.nlresearchgate.net Upon drying, the excess TFA evaporates, leaving the trifluoroacetate anion (CF₃COO⁻) to interact as a counter-ion with the positively charged groups on the peptides and proteins. nih.govwur.nlresearchgate.net
This interaction simplifies the complex FTIR spectra of protein hydrolysates by reducing spectral differences that arise from varying side-chain protonation states. nih.gov The result is a more straightforward spectral analysis focused on changes in the peptide backbone, which are indicative of proteolytic activity. nih.govwur.nl Key vibrational bands of trifluoroacetate, such as those for C=O stretching, C-F stretching, and OCO bending, become prominent in the spectra of TFA-treated films and their changes can be correlated with the extent of hydrolysis. researchgate.net
Key FTIR Bands in TFA-Treated Protein Hydrolysates researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O Stretching | ~1677 | Trifluoroacetate carbonyl group |
| Amide I | ~1627 | Peptide backbone |
| C-F Stretching | ~1250–1100 | Trifluoromethyl group |
This interactive table provides a summary of key FTIR bands observed in trifluoroacetate-treated dry-films of protein hydrolysates.
This method shows great potential as a rapid and simple tool for monitoring product quality during industrial processing of protein hydrolysates. nih.govnih.govwur.nl
Synthetic peptides are often purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid in the mobile phase. This process results in the peptide being isolated as a trifluoroacetate salt. genscript.comnih.govtoxicdocs.org However, the presence of the trifluoroacetate counter-ion can interfere with structural and functional studies of the peptide. genscript.comnih.gov Specifically, the strong infrared absorbance of the trifluoroacetate ion around 1670 cm⁻¹ can overlap with and obscure the amide I band of the peptide (1600–1700 cm⁻¹), which is crucial for secondary structure determination. genscript.com
Therefore, it is often necessary to exchange the trifluoroacetate counter-ion for a more biologically compatible or spectroscopically transparent ion, such as chloride or acetate. genscript.comnih.gov FTIR spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, can be used to monitor the efficiency of this exchange process. nih.govtoxicdocs.org By tracking the decrease in the intensity of the characteristic trifluoroacetate vibrational bands, researchers can semi-quantitatively assess the removal of the TFA counter-ion. toxicdocs.org
While specific research on composite materials containing a compound named "6H05 trifluoroacetate" is not available, the principles of FTIR spectroscopy make it a valuable technique for the structural and compositional evaluation of composite materials that may contain trifluoroacetate or similar fluorinated compounds. The distinct and strong infrared absorption bands of the C-F bonds in the trifluoromethyl group provide a clear spectral signature for identifying and quantifying its presence within a composite matrix. By analyzing the FTIR spectrum of a composite material, one can identify the constituent components and gain insights into the interactions between them.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
NMR spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. For trifluoroacetate, both fluorine-19 and proton/carbon-13 NMR are employed for quantitative and structural analysis.
Fluorine-19 NMR is a highly sensitive and specific technique for the detection and quantification of fluorine-containing compounds like trifluoroacetate. mdpi.comnih.gov The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and high sensitivity. The chemical shift of the trifluoroacetyl group is typically observed in the range of -67 to -85 ppm relative to CFCl₃. dovepress.comresearchgate.netsemanticscholar.org
In the context of peptide analysis, ¹⁹F-NMR is a powerful tool for accurately quantifying the amount of residual trifluoroacetate after counter-ion exchange procedures. nih.govmdpi.comnih.gov The integration of the ¹⁹F-NMR signal corresponding to the trifluoroacetate can be used to determine its concentration relative to a known standard. This quantitative capability is crucial for ensuring the complete removal of trifluoroacetate, which can interfere with biological assays. genscript.comnih.gov Several factors can influence the ¹⁹F chemical shift of the trifluoroacetyl group, including substrate topology, electronic environment, solvent polarity, and concentration. dovepress.comresearchgate.netresearchgate.net
Factors Influencing ¹⁹F NMR Chemical Shift of Trifluoroacetyl Group dovepress.comresearchgate.netresearchgate.net
| Factor | Effect on Chemical Shift |
|---|---|
| Substrate Topology | Ring systems and conjugation can cause deshielding. |
| Electronic Environment | Electron-withdrawing groups can lead to deshielding. |
| Solvent Polarity | Increased solvent polarity generally leads to deshielding. |
This interactive table summarizes the factors that can influence the ¹⁹F NMR chemical shift of the trifluoroacetyl group.
While ¹⁹F-NMR is specific to the trifluoroacetate moiety, ¹H and ¹³C NMR spectroscopy provide comprehensive structural information about the entire molecule or polymer to which the trifluoroacetate may be associated. preprints.orgmdpi.comresearchgate.netnsf.gov
¹H NMR: Proton NMR is used to determine the number and types of hydrogen atoms in a molecule. In a peptide-trifluoroacetate salt, ¹H NMR can be used to confirm the structure of the peptide and to study the interactions between the peptide and the counter-ion. nih.govpreprints.org
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The carbonyl carbon of the trifluoroacetate and the carbons of the trifluoromethyl group will have characteristic chemical shifts that can be used for identification. preprints.orgmdpi.com
Together, ¹H and ¹³C NMR, often in combination with two-dimensional techniques like COSY, HSQC, and HMBC, allow for the complete structural elucidation of molecules and polymers containing trifluoroacetate. preprints.org
Two-Dimensional NMR Techniques (HSQC, HMBC) for Structural Assignments
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of complex organic molecules like this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are critical for mapping the connectivity of a molecule's atomic framework.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons (¹H) and the carbon atoms (¹³C) they are attached to. researchgate.net In a hypothetical analysis of this compound, an HSQC spectrum would display a correlation peak for every protonated carbon, linking the proton's chemical shift on one axis to the carbon's chemical shift on the other. This allows for the direct assignment of protons to their corresponding carbons, which is the first step in piecing together the molecular structure. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the correlation peaks. aobious.com
A systematic analysis of both HSQC and HMBC spectra would allow for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule, confirming its proposed structure.
X-ray Photoelectron Spectroscopy (XPS) for Chemical Environment Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and the chemical state of those elements within the first few nanometers of a material's surface. researchgate.net This technique would be highly valuable for confirming the presence and chemical environments of the various elements in this compound, particularly the fluorine, nitrogen, sulfur, and oxygen atoms.
When analyzing this compound, an XPS survey scan would first be conducted to identify all the elements present. Subsequently, high-resolution scans of specific elemental regions (e.g., C 1s, O 1s, N 1s, S 2p, F 1s, Cl 2p) would be performed. The binding energy of the core electrons is sensitive to the local chemical environment. For example:
The C 1s spectrum would be complex. Carbons bonded to electronegative atoms like oxygen, nitrogen, or chlorine would exhibit higher binding energies than simple hydrocarbon carbons. The carbon in the trifluoroacetate (CF₃) group would show a significant chemical shift to a much higher binding energy due to the strong electron-withdrawing effect of the three fluorine atoms. researchgate.net
The S 2p spectrum would help to characterize the thioether and disulfide bonds present in the molecule.
The F 1s spectrum would confirm the presence of the trifluoroacetate counter-ion.
By deconvoluting these high-resolution spectra, the different functional groups within the molecule can be identified and quantified, providing powerful confirmation of its chemical structure and purity.
Raman Spectroscopy for Material Characterization
Raman spectroscopy is a vibrational spectroscopy technique that provides a chemical fingerprint of a material. It relies on the inelastic scattering of monochromatic light, usually from a laser. When applied to this compound, the Raman spectrum would display a series of peaks corresponding to the specific vibrational modes of its functional groups.
Key vibrational modes that would be expected in the Raman spectrum of this compound include:
C-H stretching from the piperidine ring and ethyl groups.
C=O stretching from the amide and trifluoroacetate groups.
C-N stretching from the amide bond.
C-S and S-S stretching from the thioether and disulfide linkages.
C-Cl stretching from the chlorophenyl group.
C-F stretching modes from the trifluoroacetate anion.
Raman spectroscopy is particularly sensitive to non-polar bonds, making it complementary to infrared (IR) spectroscopy. The technique can be used for material identification, conformational analysis, and studying intermolecular interactions. Surface-Enhanced Raman Scattering (SERS) could also be employed to significantly amplify the signal if the molecule is adsorbed onto a metallic nanostructure, allowing for detection at very low concentrations. nih.gov
Analytical Methodologies Development and Optimization
Methodologies for Determination of Perfluoroalkyl Acids, Including Trifluoroacetate (B77799)
A variety of analytical techniques have been developed for the determination of trifluoroacetic acid (TFA) and other short-chain perfluoroalkyl acids (PFAAs). The selection of a method often depends on the sample matrix, required sensitivity, and the specific analytical challenge at hand.
Commonly employed methodologies include:
Ion Chromatography (IC): This is an advantageous method due to its sensitivity, simplicity, and potential for automation. thermofisher.com IC with suppressed conductivity detection is frequently used for the analysis of residual TFA in peptide-based therapeutics. The separation mechanism involves an anion-exchange process between the sample ions and the eluent ions on a stationary phase functionalized with alkyl quaternary ammonium (B1175870) groups. thermofisher.com This method can effectively separate TFA from the active compound and other common anions like fluoride, acetate, chloride, and sulfate. thermofisher.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly selective and robust method capable of measuring TFA at very low concentrations (sub-ng/L levels) in complex matrices like rainwater. nih.gov The technique typically involves a solid-phase extraction (SPE) step using a weak anion-exchange (WAX) cartridge for sample cleanup and concentration, followed by separation on an ion-exchange high-performance liquid chromatography (HPLC) column and detection by tandem mass spectrometry. nih.gov
Gas Chromatography (GC): Several GC-based methods have been developed for TFA analysis. These often require a derivatization step to convert the non-volatile TFA into a volatile form, such as methyl trifluoroacetate (MTFA). thermofisher.com Detection can be performed using an electron-capture detector (ECD) or mass spectrometry (MS). thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy offers a direct method for the quantitative determination of compounds containing fluorine, such as trifluoroacetate derivatives. This technique benefits from the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity, which is comparable to that of proton (¹H) NMR. rsc.org
The table below summarizes key performance characteristics of a representative Ion Chromatography method for TFA determination. thermofisher.com
| Parameter | Details |
| Technique | Ion Chromatography with Suppressed Conductivity Detection |
| Column | IonPac AS14 Analytical Column |
| Eluent | Isocratic mixture of Sodium Carbonate and Sodium Bicarbonate |
| Analytes | Trifluoroacetate, Fluoride, Acetate, and other common anions |
| Detection Limit | mg/L level |
| Recovery | Typically greater than 90% from peptide matrices |
| Sample Prep | Minimal sample preparation required |
Challenges in Analytical Determination in Complex Research Matrices
The accurate determination of trifluoroacetate, particularly in complex matrices such as peptide formulations or environmental samples, presents several analytical challenges.
Matrix Interference: In the case of compounds like 6H05 trifluoroacetate, the active pharmaceutical ingredient itself can interfere with the analysis of the TFA counter-ion. For instance, in peptide analysis, the peptide can foul the analytical column. chemicalbook.com High concentrations of other salts, such as phosphates and chlorides in buffered solutions, can also cause significant interference. aobious.com
Poor Retention: Trifluoroacetic acid is a strong acid and highly polar. This polarity results in poor retention on traditional reversed-phase C18 liquid chromatography columns, making separation difficult. chemicalbook.comsielc.com Specialized columns, such as mixed-mode or ion-exchange columns, are often required to achieve adequate retention and separation. targetmol.com
Ubiquitous Contamination: TFA is widely used in organic synthesis and as an ion-pairing reagent in HPLC. targetmol.com This ubiquity creates a significant risk of false-positive results due to contamination from laboratory equipment, solvents, or reagents. chemicalbook.com Rigorous screening of all materials and the use of techniques like trap columns to delay the elution of TFA contamination from the mobile phase are necessary to ensure accurate results. chemicalbook.com
Variable Extraction Recoveries: When using methods that require sample extraction, such as weak anion-exchange solid-phase extraction (WAX-SPE), the recovery of TFA can be inconsistent and dependent on the sample matrix and pH. sielc.com This variability can compromise the reliability and accuracy of the quantification. sielc.com
The following table outlines some of the key analytical challenges and potential solutions.
| Challenge | Description | Potential Solution(s) |
| Matrix Interference | Co-elution of the analyte with components of the sample matrix (e.g., peptides, salts). chemicalbook.comaobious.com | Sample precipitation, specialized cleanup cartridges (e.g., silver cartridges to remove halides), gradient elution. chemicalbook.comaobious.com |
| Poor Retention | Low affinity of the highly polar TFA for common reversed-phase LC columns. sielc.com | Use of ion-exchange columns (e.g., IonPac AS14) or mixed-mode columns (e.g., Obelisc N, BIST A+). thermofisher.com |
| Contamination | Introduction of background TFA from lab environment, solvents, or LC system components. chemicalbook.com | Pre-screening of consumables, use of trap columns, dedicated glassware. chemicalbook.com |
| Variable Recovery | Inconsistent extraction efficiency from complex matrices using SPE. sielc.com | Direct injection analysis, use of isotope-labeled internal standards, optimization of extraction pH. sielc.com |
Development of Robust and Reproducible Analytical Procedures
To overcome the challenges associated with TFA determination, robust and reproducible analytical procedures are essential. The development of such methods involves careful optimization of sample preparation, chromatography, and detection parameters.
A key strategy for developing a robust method is to minimize and control sources of variability. For analyzing TFA in a complex drug substance, a sample preparation method was developed where the drug molecule is precipitated at an alkaline pH, leaving the TFA in solution to be analyzed. chemicalbook.com This approach effectively prevents the fouling of the ion chromatography column by the drug substance. chemicalbook.com
Method validation is a critical component of developing a reliable analytical procedure. A validated method for TFA in a cyclosporin-like drug was shown to be consistent with standard acceptance criteria and robust for routine use. chemicalbook.com Similarly, a method for analyzing TFA in water samples was successfully validated according to SANTE/11312/2021 guidelines, evaluating criteria such as specificity, trueness, precision, linearity, and limit of quantification (LOQ). chemicalbook.com
The use of isotopically labeled internal standards is crucial for correcting signal suppression caused by co-eluting interferences, a common issue in direct injection analysis of matrix-rich samples. This approach helps to compensate for variability and improves the accuracy of quantification.
The table below provides an overview of key considerations for developing robust analytical procedures for trifluoroacetate.
| Development Aspect | Key Considerations | Example |
| Sample Preparation | Minimize matrix interference, prevent analyte loss, ensure compatibility with the analytical system. | Precipitation of a peptide drug substance at alkaline pH to separate it from the soluble TFA anion. chemicalbook.com |
| Chromatography | Achieve sufficient retention and resolution from interfering peaks. | Use of an IonPac AS14 anion-exchange column for separating TFA from other common anions in peptide formulations. thermofisher.com |
| Detection | Ensure high sensitivity and selectivity. | Suppressed conductivity detection for ion chromatography to improve signal-to-noise ratios. thermofisher.com Tandem mass spectrometry (MS/MS) for high selectivity in complex environmental samples. nih.gov |
| Quantification | Correct for matrix effects and ensure accuracy. | Use of isotopically labeled internal standards (e.g., TFA-¹³C₂) to compensate for signal suppression and variability. |
| Method Validation | Demonstrate that the method is fit for its intended purpose. | Assessing linearity, precision, trueness, specificity, and limit of quantification according to established guidelines. chemicalbook.com |
Theoretical and Computational Chemistry Studies
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for investigating the behavior of molecules and materials at an atomic level. These methods are particularly useful for understanding the dynamics and interactions of trifluoroacetate-containing compounds in various environments.
Molecular dynamics (MD) simulations have been employed to study the behavior of trifluoroacetate (B77799) and related molecules, such as 2,2,2-trifluoroethanol (B45653) (TFE), in aqueous solutions. These simulations reveal detailed information about the hydrogen-bonding network between the fluorinated compound and water molecules. For instance, in TFE-water mixtures, simulations have shown that at low TFE concentrations, water molecules tend to form stable clusters, but as the concentration of the fluorinated alcohol increases, this structure is disrupted, and self-associated clusters of TFE become more dominant. pku.edu.cn This ability of trifluoro-containing molecules to alter the structure of water is crucial for understanding their effects in biological systems, such as their ability to stabilize secondary structures in peptides. nih.gov
MD simulations have also been used to investigate the stabilizing effect of TFE on peptides. These studies suggest that TFE molecules preferentially aggregate around the peptides, displacing water and creating a low-dielectric environment that favors the formation of intra-peptide hydrogen bonds, thus promoting stability. nih.gov Such insights are critical in the design of peptides and proteins with enhanced stability.
Furthermore, computational simulations are used to explore complex chemical processes in atmospheric contexts. For example, the freezing chemistry of aqueous trifluoroacetic acid droplets has been studied in cryogenically cooled simulation chambers to understand their behavior in the Earth's upper troposphere. rsc.org These simulations, combined with experimental techniques like Raman spectroscopy, provide a molecular-level understanding of phase changes and the interactions of TFA within ice structures. rsc.org
Table 1: Applications of Molecular Modeling and Simulation for Trifluoroacetate-Containing Compounds
| Simulation Technique | System Studied | Key Findings | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) | 2,2,2-trifluoroethanol (TFE) in water | TFE disrupts the hydrogen-bond network of water and forms self-associated clusters at higher concentrations. | pku.edu.cn |
| Molecular Dynamics (MD) | Peptides in TFE/water mixtures | TFE preferentially solvates peptides, stabilizing their secondary structure by creating a low-dielectric environment. | nih.gov |
| Cryogenic Simulation Chamber with Raman Spectroscopy | Aqueous trifluoroacetic acid (TFA) droplets | Provides molecular-level insights into the freezing chemistry and phase changes of TFA in atmospheric conditions. | rsc.org |
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, properties, and reactivity of molecules. DFT has been extensively applied to study trifluoroacetic acid and its derivatives.
One of the key applications of DFT in this area is the study of the hydration of trifluoroacetic acid. Calculations have been used to determine the stable structures and vibrational frequencies of complexes formed between TFA or the trifluoroacetate anion and water molecules. researchgate.net These studies have shown that in dilute solutions, TFA is completely dissociated, while at higher concentrations, cyclic structures involving both TFA and water molecules are formed. researchgate.net First-principle electronic structure calculations have predicted that a minimum of six water molecules are required to induce the dissociation of trifluoroacetic acid. researchgate.net
DFT calculations have also been crucial in accurately determining the acidity of trifluoroacetic acid. Recent studies combining experimental NMR data with DFT calculations have provided a more accurate pKa value for TFA, suggesting it is a stronger acid than previously estimated. earth.com This has significant implications for understanding its environmental persistence and mobility. earth.com
Furthermore, DFT is used to investigate the interactions of trifluoroacetate-containing molecules with surfaces and other molecules. For example, DFT calculations have been used to study the interaction of trifluoroacetic acid with TiO2 surfaces, revealing different adsorption behaviors on different crystal faces.
Table 2: Key Parameters of Trifluoroacetic Acid (TFA) Determined by DFT Calculations
| Parameter | Computational Finding | Significance | Reference |
|---|---|---|---|
| Hydration and Dissociation | A minimum of six water molecules are needed to induce the dissociation of TFA into H3O+ and CF3COO-. | Understanding the behavior of TFA in aqueous environments. | researchgate.net |
| pKa | Calculated pKa is approximately 0.03, indicating stronger acidity than previously thought. | Crucial for modeling the environmental fate and transport of TFA. | earth.com |
| Vibrational Frequencies | Calculated vibrational spectra of TFA-water complexes match experimental data, confirming structural predictions. | Validation of theoretical models of TFA hydration. | researchgate.net |
Computational Studies of Reaction Mechanisms and Energy Transfer
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of reaction energy barriers. This is particularly valuable for understanding the reactivity of trifluoroacetate-containing compounds.
The reaction of fluoroarenes with various metal-metal bonds has been studied using a combination of experimental and computational (DFT) approaches. These studies have elucidated the reaction mechanism, identifying it as a concerted SNAr-like pathway. nih.gov The calculated Gibbs activation energy for these reactions using DFT is in good agreement with experimental values. nih.gov
Computational methods have also been applied to study radical reactions involving trifluoromethyl groups. For instance, the mechanism for copper-catalyzed trifluoromethylation of organic compounds has been investigated using computational analysis. montclair.edu These studies help in understanding the role of photocatalysis and transition-metal catalysis in forming C-CF3 bonds under mild conditions. montclair.edu The use of trifluoroacetic anhydride (B1165640) as a source of the CF3 radical in photoredox catalysis has also been explored, with computational insights aiding in the development of scalable and operationally simple trifluoromethylation reactions. nih.gov
Furthermore, the reactions of atmospheric radicals, such as chlorine radicals, with organic compounds have been investigated using quantum chemical methods. researchgate.net While not directly on trifluoroacetate, these studies on related organic molecules provide a framework for understanding the atmospheric chemistry of volatile trifluoroacetate-containing compounds.
Table 3: Computationally Studied Reaction Parameters for Trifluoroacetate-Related Reactions
| Reaction | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Addition of C6F6 to a Mg-Mg bond | DFT (ωB97X functional) | The calculated Gibbs activation energy (ΔG‡298 K) of 25.7 kcal/mol agrees well with the experimental value of 21.3 kcal/mol. | nih.gov |
| Copper-catalyzed trifluoromethylation | Computational Analysis | Helps in identifying transition states and intermediates in the catalytic cycle. | montclair.edu |
| Photoredox-catalyzed trifluoromethylation using trifluoroacetic anhydride | - | Computational insights support a facile decarboxylation to the CF3 radical. | nih.gov |
Pharmacophore Modeling and Virtual Screening in Inhibitor Design Research
Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify potential new drug candidates. The trifluoromethyl group is a common moiety in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.
Pharmacophore models define the essential three-dimensional arrangement of functional groups necessary for biological activity. For inhibitors containing trifluoromethyl groups, these models often include hydrophobic features, hydrogen bond donors and acceptors, and aromatic rings. These models are then used as queries to search large chemical databases for molecules with a similar arrangement of features.
Several studies have successfully used pharmacophore modeling to identify novel inhibitors containing trifluoromethyl groups. For example, this approach has been applied to discover new cholesteryl ester transfer protein (CETP) inhibitors. nih.govresearchgate.net The pharmacophore models generated in these studies highlighted the importance of hydrophobic interactions and hydrogen bonding for ligand binding. nih.gov
Virtual screening, often in conjunction with molecular docking, is used to filter large libraries of compounds to identify those that are most likely to bind to a specific biological target. This has been applied in the search for inhibitors of various enzymes. For instance, a combination of pharmacophore-based virtual screening and structure-based lead optimization has been used to identify novel inhibitors of the transcriptional regulator (TcaR) in S. epidermidis, which is involved in biofilm formation. nih.gov
Table 4: Examples of Pharmacophore Modeling and Virtual Screening for Trifluoromethyl-Containing Inhibitors
| Target | Computational Approach | Key Outcome | Reference |
|---|---|---|---|
| Cholesteryl Ester Transfer Protein (CETP) | Pharmacophore mapping and induced fit docking | Identified trifluoromethylated aryl sulfonamides as potent inhibitors, highlighting the importance of hydrophobic interactions. | nih.govresearchgate.net |
| S. epidermidis TcaR | Pharmacophore modeling, virtual screening, and DFT | Identified novel hit compounds from the ZINC database as potential inhibitors of biofilm formation. | nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Ultralarge virtual screening | Identified natural products as potential inhibitors of the viral protease. | nih.govtechnologynetworks.com |
Design and Optimization of Materials through Computational Chemistry
Computational chemistry plays a crucial role in the design and optimization of new materials with tailored properties. By simulating the behavior of materials at the atomic and electronic levels, researchers can predict their properties and guide experimental efforts. The incorporation of trifluoroacetate or trifluoromethyl groups can significantly alter the properties of materials.
First-principles quantum mechanical simulations, such as DFT, are used to explore the electronic and optical properties of materials. mghpcc.org These methods can predict conductivity, exciton (B1674681) dynamics, and energy band structures, which are essential for applications in electronics and energy conversion. mghpcc.org By simulating how the inclusion of fluorine-containing groups affects these properties, new materials for solar cells, LEDs, and transistors can be designed.
Computational tools are also used to design metamaterials, which have properties not found in naturally occurring materials. mit.educonicet.gov.ar By designing and evaluating new geometric patterns at the microscale, materials with exceptional properties such as sound dampening or extreme strength-to-weight ratios can be created. mit.edu The principles of computational design can be applied to incorporate trifluoroacetate functionalities into polymers or other materials to achieve specific desired characteristics.
The use of computational methods accelerates the discovery of new materials by enabling high-throughput screening of potential candidates. mit.edu This approach is being used to identify materials for a wide range of applications, from energy storage to biomedical devices.
Applications in Materials Science Research
Role of Trifluoroacetate (B77799) in Polymer Synthesis and Processing
Trifluoroacetic acid (TFA) and its derivatives play several crucial roles in the field of polymer chemistry, acting as powerful solvents, catalysts, and reagents for introducing specific functionalities. researchgate.netresearchgate.net
Solvent and Catalyst: TFA is a strong acid that can dissolve a variety of polymers, including polyamides and polyesters, which are often insoluble in common organic solvents. researchgate.net This property is essential for polymer analysis and processing, such as applying coatings or spinning fibers at low temperatures. researchgate.net Trifluoroacetic acid is also a powerful initiator for cationic polymerization of monomers like styrene and isobutyl vinyl ether. researchgate.net For instance, in the polymerization of styrene, TFA can lead to the formation of polystyryl trifluoroacetates. researchgate.net
Protecting Group Chemistry: The trifluoroacetyl group is utilized as a protecting group for amines and hydroxyls during complex synthesis processes. bath.ac.uk This is particularly useful in the synthesis of energetic materials and functional polymers where certain reactive groups need to be shielded during nitration or other harsh reaction conditions. bath.ac.uk The protecting group can be easily removed under mild conditions after the desired chemical transformations are complete. bath.ac.uk
Monomer Precursor: Trifluoroacetate salts can be part of modular monomer precursors for synthesizing functional and biodegradable polymers. For example, 1,4-Oxazepan-7-one trifluoroacetate has been used as a universal precursor to create a variety of N-acylated poly(amino esters) through ring-opening polymerization. nih.govrsc.org This approach allows for the introduction of diverse functional pendant groups, opening avenues for material functionalization, such as through post-polymerization thiol-ene cross-linking reactions. nih.gov
Fluoropolymer Synthesis: Fluorinated polymers are valued for their unique properties, including thermal and chemical stability. nih.gov TFA can be a precursor in the synthesis of fluoropolymers and is also a thermolysis product of some fluoropolymers like PTFE. aurechem.comnih.gov Research into trifluoromethyl-functionalized poly(lactic acid) has shown that the incorporation of CF3 groups can enhance hemocompatibility, making such materials promising for blood-contacting medical devices. nih.gov
| Polymer System | Role of Trifluoroacetate | Key Finding |
| Polystyrene | Initiator/Catalyst | Initiates cationic polymerization, forming polystyryl trifluoroacetates. researchgate.net |
| Poly(amino esters) | Monomer Precursor | Acts as a modular precursor for functional and biodegradable polymers. nih.govrsc.org |
| Poly(lactic acid) | Functionalization | Introduction of trifluoromethyl groups enhances hydrophobicity and hemocompatibility. nih.gov |
| Energetic Polymers | Protecting Group | Protects amine and hydroxyl groups during nitration reactions. bath.ac.uk |
Integration in Nanostructured Materials Research
Trifluoroacetate ligands and precursors are instrumental in the synthesis of a wide array of inorganic nanoparticles, offering control over their size, shape, and surface properties.
Precursors for Nanocrystals: Lanthanide and other metal trifluoroacetates are widely used as single-source precursors for the synthesis of high-quality nanocrystals. rsc.orgosti.gov For example, rare-earth trifluoroacetates are dissolved in oleylamine and heated to produce NaYF4:Yb,Er upconverting nanoparticles. rsc.org Similarly, transition metal trifluoroacetate complexes (e.g., Fe, Mn, Co) can be thermolyzed to form uniform colloidal metal difluoride nanorods, which are promising cathode materials for Li-ion batteries. scispace.com
Control of Nanoparticle Morphology: The choice of ligands is critical in determining the final size and shape of nanoparticles. acs.org Trifluoroacetate anions can act as ligands that influence the nucleation and growth of crystals. Silver trifluoroacetate (AgTFA), for instance, serves as a precursor for synthesizing silver nanoparticles where the reaction conditions can be tuned to control nanoparticle size and morphology. nbinno.com
Surface Modification: Trifluoroacetic acid can be used to modify the surface of nanostructured materials. Treating mesoporous TiO2 thin films with TFA results in the chemisorption of a trifluoroacetate complex on the surface. researchgate.net This modification can enhance the material's photocatalytic activity by acting as an electron scavenger, which reduces the recombination of photogenerated electrons and holes. researchgate.net
Metal-Organic Frameworks (MOFs): TFA can act as a modulator in the synthesis of MOFs. In the creation of UiO-66-NH2 fabrics, TFA helps in achieving a uniform coating of the MOF on electrospun nanofibers, which is crucial for applications like the decontamination of chemical warfare agents. acs.org
| Nanomaterial | Role of Trifluoroacetate | Application |
| NaYF4:Yb,Er | Precursor | Upconverting Nanoparticles for Bio-imaging rsc.org |
| Metal Difluorides (FeF2, MnF2, CoF2) | Precursor | Li-ion Battery Cathodes scispace.com |
| Silver Nanoparticles | Precursor | Biomedical Applications, Conducting Polymers nbinno.com |
| TiO2 Thin Films | Surface Modifier | Photocatalysis researchgate.net |
| UiO-66-NH2 MOF | Modulator | Protective Fabrics acs.org |
Development of Materials for Specific Research Applications (e.g., optoelectronics)
The trifluoroacetate moiety has become particularly significant in the development of materials for optoelectronic devices, especially in the field of metal halide perovskites.
Perovskite LEDs (PeLEDs): The introduction of trifluoroacetate anions into perovskite precursor solutions is a key strategy for improving the performance and stability of PeLEDs. nih.gov Using cesium trifluoroacetate (CsTFA) instead of cesium bromide improves the crystallization rate and results in smooth, pinhole-free perovskite films with smaller grain sizes. nih.gov This leads to enhanced photoluminescence quantum yield and record operational lifetimes for the devices. nih.gov
Defect Passivation: Trifluoroacetate anions effectively passivate surface defects in perovskite crystals. nih.gov The C=O bonds in the trifluoroacetate can coordinate with uncoordinated lead ions (Pb2+) on the perovskite surface, reducing non-radiative recombination centers and preventing halide ion migration. nih.govresearchgate.net This passivation is crucial for achieving stable electroluminescence, particularly in blue-emitting PeLEDs which are prone to spectral shifts. researchgate.net
Enhanced Brightness and Efficiency: Incorporating electron-withdrawing trifluoroacetate anions into 3D perovskite emitters has been shown to produce exceptionally bright PeLEDs with negligible efficiency roll-off at high current densities. perovskite-info.com The trifluoroacetate alters crystallization dynamics, inhibits halide migration, and facilitates a balanced charge injection, paving the way for high-power light-emitting applications. perovskite-info.com
Precursors for Optoelectronic Materials: Organic salts like Methylammonium Trifluoroacetate (MATFA) are used as precursors in the preparation of perovskite-based optoelectronic devices. greatcellsolarmaterials.com The unique polar-hydrophobic nature of the trifluoromethyl group can impart excellent stability to the perovskite devices, even under high humidity. greatcellsolarmaterials.com Bimetallic trifluoroacetates also serve as self-fluorinating precursors to layered perovskites, which have interesting optical and electronic properties. acs.orgresearchgate.net
| Optoelectronic Device/Material | Role of Trifluoroacetate | Performance Improvement |
| All-Inorganic CsPbBr3 PeLEDs | Additive/Precursor | Current efficiency of 32.0 cd A⁻¹, half-lifetime >250 hours. nih.gov |
| Blue PeLEDs (CsPbClBr2) | Additive/Precursor | Stabilizes electroluminescence spectra by preventing halide migration. researchgate.net |
| High-Brightness 3D PeLEDs | Additive | Peak radiance of 2409 W sr⁻¹ m⁻², EQE >20% at 2270 mA cm⁻². perovskite-info.com |
| Tin-Based Perovskite Solar Cells | Surface Modifier | Reconstructs surface structure to manage Fermi level and passivate defects. acs.org |
Chemical Modification Strategies for Materials Research
Trifluoroacetic acid and its derivatives are powerful reagents for the chemical modification of material surfaces and for introducing fluorine-containing groups to alter material properties.
Surface Functionalization: The surface of polymers like polytetrafluoroethylene (PTFE), which is notoriously inert, can be modified to improve properties like dyeability and hydrophilicity. mdpi.com Surface fluorination can introduce polar functional groups onto the PTFE surface, increasing its surface energy. mdpi.com Similarly, TFA treatment modifies the surface of TiO2, enhancing its photocatalytic capabilities. researchgate.net
Trifluoromethylation: Trifluoroacetic acid can serve as a trifluoromethylating agent for arene C-H functionalization. eurekalert.org This allows for the direct installation of CF3 groups onto various aromatic and heteroaromatic compounds, which is a valuable transformation in the synthesis of pharmaceuticals and advanced materials. eurekalert.org
Protecting Group for Synthesis: The trifluoroacetyl group serves as a versatile protecting group in organic synthesis, which is a foundational aspect of creating new materials. organic-chemistry.org It is used to protect amino and hydroxyl groups. bath.ac.uk A trifluoroacetic acid-labile sulfonate protecting group has also been developed, which is resistant to nucleophilic attack but can be easily removed with TFA, simplifying the synthesis and purification of complex sulfonated molecules like near-IR fluorophores. nih.govacs.org This strategy allows for purification using standard chromatography before a final, clean deprotection step. nih.gov
Structural Elucidation Methodologies
Integrated Approaches to Complex Molecular Structure Elucidation
The elucidation of a novel or complex molecular structure is rarely accomplished through a single analytical method. Instead, researchers employ an integrated approach, weaving together data from multiple spectroscopic and analytical techniques to build a comprehensive and unambiguous structural model. This synergistic strategy is essential for overcoming the limitations of individual methods and for confidently assigning the constitution, configuration, and conformation of a molecule like 6H05 trifluoroacetate (B77799).
The process typically begins with the isolation and purification of the compound, followed by a preliminary analysis that may include techniques like mass spectrometry (MS) to determine the molecular weight and elemental composition. Subsequently, a battery of spectroscopic methods is applied. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides crucial information about the connectivity of atoms within the molecule. Infrared (IR) spectroscopy helps to identify characteristic functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy can reveal information about conjugated systems. For crystalline samples, X-ray crystallography stands as the gold standard, providing a definitive three-dimensional structure. However, obtaining suitable crystals is not always feasible, necessitating the reliance on the combined interpretation of spectroscopic data.
Use of Spectroscopic Data for Structural Assignment in Research
Spectroscopic data forms the empirical bedrock upon which the structural assignment of 6H05 trifluoroacetate is built. Each technique provides a unique piece of the structural puzzle, and the meticulous analysis of these data is paramount.
Key Spectroscopic Techniques in Structural Elucidation:
| Spectroscopic Technique | Information Provided | Relevance to this compound Structure |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. | Establishes the overall mass and atomic constituents of the molecule. |
| ¹H NMR Spectroscopy | The chemical environment and connectivity of hydrogen atoms. | Reveals the number of different types of protons and their neighboring atoms. |
| ¹³C NMR Spectroscopy | The chemical environment of carbon atoms. | Identifies the number and types of carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between atoms, providing connectivity information. | Maps out the bonding framework of the molecule by showing which atoms are connected. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-F). | Confirms the presence of the trifluoroacetate counterion and other functional moieties. |
The interpretation of these spectra is a detailed process. For instance, in the ¹H NMR spectrum of this compound, the chemical shifts, integration values, and coupling patterns of the signals would be meticulously analyzed to deduce the proton framework. Similarly, the ¹³C NMR spectrum would provide insights into the carbon skeleton. The presence of the trifluoroacetate group would be expected to produce a characteristic quartet in the ¹³C NMR spectrum due to the coupling between the carbon and the three fluorine atoms. The integration of data from various 2D NMR experiments would then allow for the piecing together of the molecular fragments into a coherent structure.
Automated and Computational Tools in Structure Elucidation Research
The field of structural elucidation has been revolutionized by the advent of sophisticated automated and computational tools. These technologies can significantly accelerate the process of structure determination and enhance the confidence in the proposed structures.
Automated Structure Elucidation:
Several software platforms now exist that can automate the process of structure elucidation from NMR data. rsc.org These programs utilize algorithms to analyze spectral data, generate possible structural isomers, and rank them based on how well they fit the experimental data. rsc.orgnih.gov This automated approach can reduce human bias and rapidly explore a vast number of structural possibilities. rsc.org For a compound like this compound, an automated system could take the raw NMR data as input and propose a small number of the most likely structures for further evaluation by a human expert. rsc.orgnih.gov
Computational Chemistry:
Computational chemistry plays a vital role in refining and validating proposed structures. Methods such as Density Functional Theory (DFT) can be used to calculate the theoretical NMR and IR spectra for a proposed structure of this compound. These calculated spectra can then be compared with the experimental data. A close match between the calculated and experimental spectra provides strong evidence in support of the proposed structure. Furthermore, computational models can be used to predict the three-dimensional conformation of the molecule and to analyze its electronic properties.
Computational Tools in Structural Biology and Chemistry:
| Tool/Method | Application in Structural Elucidation |
| Automated Structure Elucidation Software | Proposes and ranks candidate structures based on spectroscopic data. rsc.orgnih.govibm.com |
| Density Functional Theory (DFT) | Calculates theoretical spectroscopic data for comparison with experimental results. |
| Molecular Mechanics/Dynamics | Predicts the stable conformations and dynamic behavior of the molecule. |
| Structure Drawing and Visualization Software | Facilitates the building and examination of molecular models. nih.gov |
Q & A
Basic: What analytical methods are recommended to confirm the structural integrity and purity of 6H05 trifluoroacetate?
Answer:
- NMR Spectroscopy : Use H and C NMR to verify the presence of characteristic peaks for the benzothiadiazole, thienyl, and arginine moieties, as well as the trifluoroacetate counterion .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity (>98% as per specifications) and monitor batch-to-batch consistency .
- Mass Spectrometry (MS) : Confirm molecular weight (590.14 g/mol) using ESI-MS or MALDI-TOF .
- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content to ensure stoichiometric accuracy .
Basic: How should this compound be stored to maintain stability, and what handling protocols minimize degradation?
Answer:
- Storage : Store lyophilized powder at -20°C in a desiccated environment for up to 3 years. Reconstituted solutions in DMSO or aqueous buffers should be aliquoted and stored at -80°C to prevent freeze-thaw cycles .
- Handling : Use anhydrous solvents for reconstitution to avoid hydrolysis. Centrifuge vials before opening to prevent moisture ingress. Conduct stability tests via HPLC after long-term storage .
Basic: What is the mechanism of action of this compound as a K-Ras(G12C) inhibitor?
Answer:
6H05 binds allosterically to the switch-II pocket of the K-Ras(G12C) mutant, stabilizing it in an inactive GDP-bound state. This prevents GTP loading and subsequent activation of downstream effectors like MAPK and PI3K . Key steps for validation:
- Surface Plasmon Resonance (SPR) : Measure binding affinity () to recombinant K-Ras(G12C).
- Cellular Assays : Quantify inhibition of ERK phosphorylation in H358 (lung cancer) or MIA PaCa-2 (pancreatic cancer) cell lines .
Advanced: How can researchers experimentally distinguish 6H05's selectivity for K-Ras(G12C) over other Ras isoforms (e.g., H-Ras, N-Ras)?
Answer:
- Biochemical Assays : Use GTPase activity assays with purified H-Ras, N-Ras, and K-Ras(G12C) proteins. Compare IC values .
- Cellular Thermal Shift Assay (CETSA) : Assess target engagement by measuring thermal stabilization of K-Ras(G12C) in lysates treated with 6H05 vs. other isoforms .
- CRISPR-Cas9 Knockout Models : Validate dependency on K-Ras(G12C) using isogenic cell lines with H-Ras or N-Ras knockouts .
Advanced: What experimental designs are optimal for evaluating 6H05's in vivo efficacy and pharmacokinetics (PK)?
Answer:
- Xenograft Models : Use immunodeficient mice implanted with K-Ras(G12C)-mutant tumors (e.g., H358). Dose orally or intravenously; monitor tumor volume and body weight .
- PK/PD Studies : Measure plasma half-life (), bioavailability, and tumor penetration via LC-MS. Correlate with pharmacodynamic markers (e.g., pERK suppression) .
- Toxicology : Assess liver enzymes (ALT/AST) and renal function (creatinine) to identify off-target effects .
Advanced: How can structural biology techniques elucidate the allosteric binding mode of 6H05 to K-Ras(G12C)?
Answer:
- X-ray Crystallography : Co-crystallize 6H05 with K-Ras(G12C)-GDP to resolve binding interactions (e.g., hydrogen bonds with Ala59, hydrophobic contacts with Val9) .
- Molecular Dynamics (MD) Simulations : Model conformational changes induced by 6H05 binding, focusing on switch-I/II regions .
- NMR Titration : Map chemical shift perturbations in N-labeled K-Ras(G12C) upon 6H05 addition .
Advanced: What strategies mitigate resistance to 6H05 in K-Ras(G12C)-mutant cancers?
Answer:
- Combinatorial Therapy : Pair 6H05 with MEK inhibitors (e.g., trametinib) or SHP2 inhibitors to block adaptive pathway activation .
- Resistance Screens : Generate 6H05-resistant cell lines via prolonged exposure; perform whole-exome sequencing to identify secondary mutations (e.g., Y96D in K-Ras) .
- PROTAC Degraders : Design bifunctional molecules linking 6H05 to E3 ligase ligands to degrade K-Ras(G12C) .
Advanced: Does the trifluoroacetate counterion impact 6H05's solubility or bioactivity?
Answer:
- Solubility Testing : Compare this compound with alternative salts (e.g., hydrochloride) in PBS or cell culture media using nephelometry .
- Bioactivity Assays : Test salt forms in cellular proliferation assays (e.g., MTT) to ensure trifluoroacetate does not alter IC .
- Counterion Stability : Monitor trifluoroacetate release under physiological conditions via F NMR .
Advanced: How should researchers address contradictory findings regarding 6H05's role in apoptosis?
Answer:
- Off-Target Profiling : Screen 6H05 against kinase panels (e.g., Eurofins KinaseProfiler) to rule out unintended caspase activation .
- Apoptosis Assays : Perform Annexin V/PI staining in K-Ras(G12C)-null cells to distinguish Ras-dependent vs. -independent effects .
- Transcriptomic Analysis : Use RNA-seq to identify apoptosis-related genes (e.g., BAX, BCL-2) dysregulated by 6H05 .
Environmental & Safety: What disposal protocols are recommended for this compound to minimize environmental impact?
Answer:
- Waste Collection : Dispose of solid/liquid waste as hazardous fluorinated compounds per local regulations. Avoid aqueous release due to trifluoroacetate's environmental persistence .
- Neutralization : Treat waste with calcium hydroxide to precipitate trifluoroacetate as Ca(TFA), reducing aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
